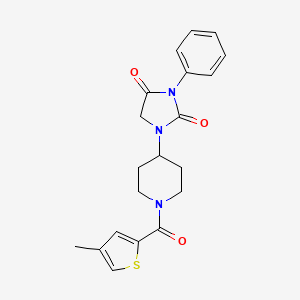
1-(1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazolidine-2,4-diones and their derivatives, including compounds with structures related to the query compound, have been extensively studied for their antimicrobial properties. For example, a study by Prakash et al. (2011) synthesized a series of compounds related to thiazolidine-2,4-diones and evaluated them for in vitro antibacterial and antifungal activities. The compounds exhibited good activity against gram-positive bacteria, showcasing the potential for these compounds, including the one , in antimicrobial research (Prakash et al., 2011).
Pharmacophore Models and Receptor Affinity
Research into compounds structurally similar to "1-(1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione" also includes their affinity and selectivity toward biological receptors. Handzlik et al. (2011) explored derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione for their affinity towards 5-HT(1A) and α(1)-adrenoceptors. Their study utilized pharmacophore models to investigate the compounds' structure-activity relationships, indicating the potential for these types of compounds to be used in neurological and psychological disorder research (Handzlik et al., 2011).
Synthesis and Photochemistry
The synthesis and photochemical behavior of compounds related to pyrimidinediones, which share structural motifs with the query compound, have been investigated for their reactivity and potential applications in material science or photochemistry. Shorunov et al. (2018) reported on the synthesis and unusual photochemistry of a pyrimidinedione derivative, highlighting the compound's reactivity under light exposure. This insight could be relevant for developing light-responsive materials or studying the photostability of pharmaceutical compounds (Shorunov et al., 2018).
Antifungal Compounds and Solubility Thermodynamics
The synthesis of novel compounds for antifungal applications, alongside their physicochemical properties, such as solubility in biologically relevant solvents, is a crucial area of research. Volkova et al. (2020) synthesized a potential antifungal compound of the 1,2,4-triazole class and characterized its solubility thermodynamics. Such research underlines the importance of understanding the physicochemical properties of new compounds for their effective application in antifungal treatments (Volkova et al., 2020).
Mécanisme D'action
Target of Action
A related compound, piperidin-4-yl azetidine derivatives, has been identified as inhibitors ofJAK1 . JAK1 (Janus kinase 1) is a type of protein tyrosine kinase that transmits signals within cells. It plays a crucial role in the signaling pathways of various cytokines and growth factors that are important for blood cell development, inflammation, and immune responses.
Mode of Action
This inhibits the JAK-STAT signaling pathway, which can reduce inflammation and modulate immune responses .
Result of Action
If it acts similarly to jak1 inhibitors, it could potentially reduce inflammation and modulate immune responses by inhibiting the jak-stat signaling pathway .
Propriétés
IUPAC Name |
1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-11-17(27-13-14)19(25)21-9-7-15(8-10-21)22-12-18(24)23(20(22)26)16-5-3-2-4-6-16/h2-6,11,13,15H,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWJGBSGJGIUSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


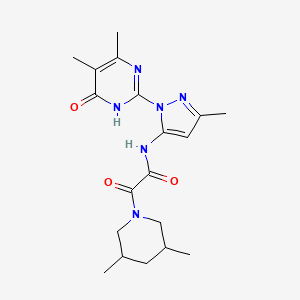
![Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2394633.png)

![N-(4-bromophenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2394635.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2394637.png)
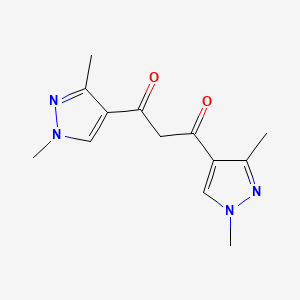
![(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2394639.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2394640.png)
![[3-(Propan-2-yl)oxetan-3-yl]methanamine](/img/structure/B2394642.png)
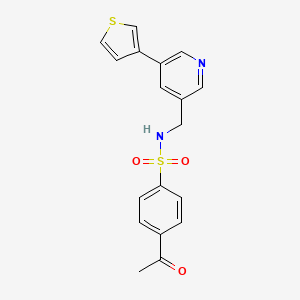
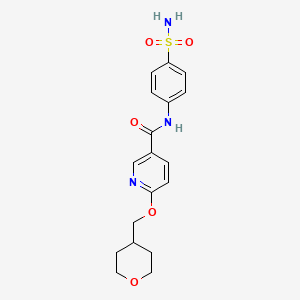
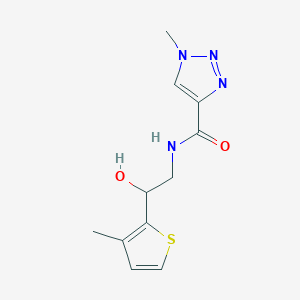
![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2394648.png)